

# N-Cinnamoyl-D,L-valine methyl ester physical and chemical characteristics

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Compound of Interest

N-Cinnamoyl-D,L-valine methyl ester

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# An In-depth Technical Guide to N-Cinnamoyl-D,L-valine methyl ester

For Researchers, Scientists, and Drug Development Professionals

### Introduction

N-Cinnamoyl-D,L-valine methyl ester is a derivative of the amino acid valine, featuring a cinnamoyl group attached to the amino group and a methyl ester at the carboxyl terminus. This modification combines the structural features of cinnamic acid and valine, suggesting a potential for diverse biological activities. Cinnamic acid and its derivatives are known for their antimicrobial, antifungal, and antioxidant properties, while amino acid esters are fundamental building blocks in peptide synthesis and drug design. This technical guide provides a comprehensive overview of the physical and chemical characteristics of N-Cinnamoyl-D,L-valine methyl ester, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological significance based on related compounds.

## **Physical and Chemical Characteristics**

The physical and chemical properties of **N-Cinnamoyl-D,L-valine methyl ester** are summarized below. While experimental data for some properties of this specific compound are



not readily available in the literature, computed properties and data from analogous compounds provide valuable insights.

Table 1: Physical and Chemical Properties of N-Cinnamoyl-D,L-valine methyl ester

Property	Value	Source
Molecular Formula	C15H19NO3	PubChem[1]
Molecular Weight	261.32 g/mol	PubChem[1]
IUPAC Name	methyl (2S)-3-methyl-2-[[(E)-3-phenylprop-2-enoyl]amino]butanoate	PubChem[1]
CAS Number	127750-57-6	PubChem[1]
XLogP3	2.9	PubChem (Computed)[1]
Hydrogen Bond Donor Count	1	PubChem (Computed)
Hydrogen Bond Acceptor Count	3	PubChem (Computed)
Rotatable Bond Count	5	PubChem (Computed)
Exact Mass	261.136493 g/mol	PubChem (Computed)[1]
Monoisotopic Mass	261.136493 g/mol	PubChem (Computed)[1]

Note: Experimental data for melting point, boiling point, and solubility for **N-Cinnamoyl-D,L-valine methyl ester** are not available in the cited literature. For a related compound, N-Cinnamoyl-L-phenylalanine methyl ester, a melting point of 361.8 K (88.7 °C) has been reported.[2]

## **Experimental Protocols**

The following sections detail the methodologies for the synthesis and characterization of **N-Cinnamoyl-D,L-valine methyl ester**. These protocols are based on established methods for the synthesis of N-cinnamoyl amino acid esters.



## Synthesis of N-Cinnamoyl-D,L-valine methyl ester

This synthesis is a two-step process involving the esterification of D,L-valine followed by the acylation with cinnamoyl chloride.

#### Step 1: Synthesis of D,L-Valine Methyl Ester Hydrochloride

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend D,L-valine (1 equivalent) in anhydrous methanol.
- Esterification: Cool the suspension in an ice bath and slowly add thionyl chloride (1.2 equivalents) dropwise.
- Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours.
- Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: Recrystallize the resulting solid from a methanol/ether mixture to obtain D,L-valine methyl ester hydrochloride as a white solid.

#### Step 2: Synthesis of N-Cinnamoyl-D,L-valine methyl ester

- Reaction Setup: Dissolve D,L-valine methyl ester hydrochloride (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Base Addition: Cool the solution in an ice bath and add triethylamine (2.2 equivalents) dropwise.
- Acylation: In a separate flask, dissolve cinnamoyl chloride (1.1 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture.
- Reaction: Allow the reaction to stir at room temperature for 12-16 hours.
- Work-up: Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.



Purification: Filter the drying agent and concentrate the filtrate under reduced pressure.
 Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield N-Cinnamoyl-D,L-valine methyl ester.

### Characterization

The synthesized **N-Cinnamoyl-D,L-valine methyl ester** should be characterized using standard analytical techniques to confirm its identity and purity.

Table 2: Analytical Characterization Methods

Technique	Purpose
Thin Layer Chromatography (TLC)	To monitor the progress of the reaction and assess the purity of the product.
<sup>1</sup> H and <sup>13</sup> C Nuclear Magnetic Resonance (NMR) Spectroscopy	To confirm the chemical structure of the compound by identifying the chemical environment of the protons and carbon atoms.
Mass Spectrometry (MS)	To determine the molecular weight of the compound and confirm its elemental composition.
Infrared (IR) Spectroscopy	To identify the functional groups present in the molecule, such as the amide and ester carbonyl groups.
High-Performance Liquid Chromatography (HPLC)	To determine the purity of the final compound.

## Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of **N-Cinnamoyl-D,L-valine methyl ester** are limited, the activities of related cinnamoyl derivatives provide a strong indication of its potential therapeutic applications.

Antimicrobial and Antifungal Activity



Cinnamic acid and its derivatives, including cinnamates and cinnamamides, are known to possess significant antimicrobial and antifungal properties.[3][4] The proposed mechanism of action for these compounds involves the disruption of the microbial cell membrane. The lipophilic nature of the cinnamoyl group allows it to intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. Some cinnamoyl derivatives have also been shown to interact with specific enzymes, such as those involved in cell wall synthesis or energy metabolism.[3]

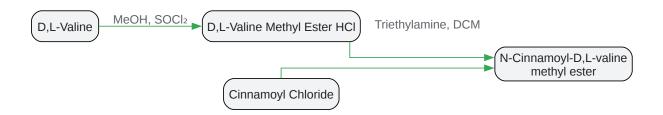
#### **Antioxidant Activity**

Cinnamoyl amides of amino acid esters have been investigated for their antioxidant properties. [5] The presence of the phenolic hydroxyl group in some cinnamoyl derivatives contributes to their radical scavenging activity. These compounds can neutralize free radicals and inhibit lipid peroxidation, suggesting a potential role in mitigating oxidative stress-related conditions. [5][6]

#### **Enzyme Inhibition**

Certain N-cinnamoyl amino acid ester derivatives have demonstrated inhibitory effects on enzymes like tyrosinase.[5][6] This suggests that these compounds could be explored for applications in conditions where modulation of specific enzyme activity is desired. More recently, cinnamoyl amide derivatives have been identified as potent inhibitors of NagZ, an enzyme involved in bacterial peptidoglycan recycling, highlighting their potential as antibacterial agents that can overcome antibiotic resistance.[7][8]

# Visualizations Synthesis Workflow

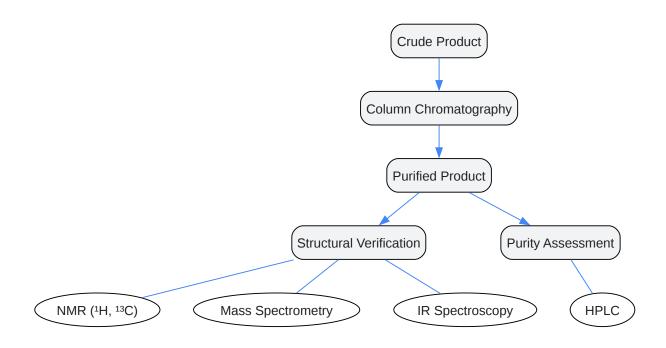


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Caption: Synthesis workflow for N-Cinnamoyl-D,L-valine methyl ester.

## **General Analytical Workflow**

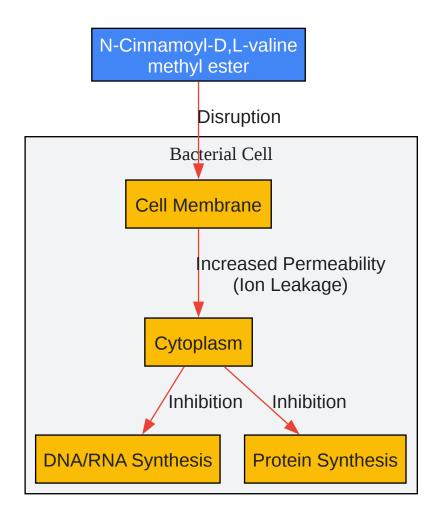


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Caption: General analytical workflow for compound characterization.

## **Hypothetical Antimicrobial Signaling Pathway**





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Caption: Hypothetical antimicrobial mechanism of action.

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